molecular formula C20H39NO3 B1164720 N-Acetyl-L-erythro-sphingosine

N-Acetyl-L-erythro-sphingosine

Cat. No.: B1164720
M. Wt: 342
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Sphingolipid Classes and Their Diverse Biological Functions

Sphingolipids represent a major class of lipids characterized by a backbone of a sphingoid base, an aliphatic amino alcohol. wikipedia.org First isolated from brain extracts in the 1870s, these compounds are integral components of eukaryotic cell membranes and are not merely structural elements but also critical signaling molecules. wikipedia.orgnih.gov Sphingolipid metabolism is a complex and highly regulated network that produces a wide array of bioactive molecules involved in fundamental cellular processes. creative-proteomics.comfrontiersin.org

The major classes of sphingolipids are categorized based on the functional groups attached to the sphingoid base. metwarebio.com These classes exhibit distinct structural and functional properties.

Ceramides (B1148491): As the simplest sphingolipids, ceramides consist of a sphingoid base linked to a fatty acid via an amide bond. creative-proteomics.com They serve as the central hub in sphingolipid metabolism, acting as precursors for the synthesis of more complex sphingolipids. frontiersin.org Ceramides are well-established as second messengers in signaling pathways that regulate processes like apoptosis (programmed cell death), cell cycle arrest, and cellular stress responses. creative-proteomics.comnih.gov

Sphingomyelins: These are complex sphingolipids formed by the attachment of a phosphocholine (B91661) head group to the primary hydroxyl group of ceramide. biocrates.com Abundantly found in the myelin sheath of nerve cells, sphingomyelins are crucial for the structural integrity and insulation of neurons. creative-proteomics.com

Glycosphingolipids (GSLs): This broad category includes sphingolipids with one or more sugar residues attached to ceramide. They are further divided into:

Cerebrosides: Containing a single sugar moiety (either glucose or galactose), these are prevalent in the nervous system and are vital for maintaining the integrity of neuronal cell membranes. creative-proteomics.com

Gangliosides: These are the most complex GSLs, featuring an oligosaccharide chain with one or more sialic acid residues. creative-proteomics.com They are predominantly located in the nervous system and play key roles in cell-to-cell recognition and signal transduction. creative-proteomics.comnih.gov

Sphingosine-1-Phosphate (S1P): Formed by the phosphorylation of sphingosine (B13886) (a breakdown product of ceramide), S1P is a potent signaling molecule. nih.gov In contrast to ceramide's pro-apoptotic role, S1P typically promotes cell proliferation, survival, and migration by binding to a family of G-protein coupled receptors. nih.govnih.gov

The diverse functions of these sphingolipid classes underscore their importance in maintaining cellular homeostasis. They are involved in a wide array of biological functions including signal transduction, cell recognition, immune responses, cell adhesion, apoptosis, and proliferation. wikipedia.orgcreative-proteomics.commetwarebio.com Dysregulation of sphingolipid metabolism is implicated in numerous pathological conditions. wikipedia.orgnih.gov

Table 1: Major Classes of Sphingolipids and Their Primary Functions

Sphingolipid Class Core Structure Key Biological Functions
Ceramides Sphingoid base + Fatty acid Precursor for complex sphingolipids; induction of apoptosis; cell cycle arrest; stress responses. creative-proteomics.comfrontiersin.org
Sphingomyelins Ceramide + Phosphocholine Structural component of cell membranes, particularly the myelin sheath; signal transduction. creative-proteomics.combiocrates.com
Cerebrosides Ceramide + Monosaccharide Maintenance of neuronal membrane integrity; cell recognition. creative-proteomics.com
Gangliosides Ceramide + Oligosaccharide with Sialic Acid Cell-to-cell recognition; signal transduction in the nervous system. creative-proteomics.com
Sphingosine-1-Phosphate (S1P) Phosphorylated Sphingosine Regulation of cell growth, survival, and migration; angiogenesis; immune cell trafficking. nih.govnih.govnih.gov

N-Acetyl-L-erythro-sphingosine (C2-Ceramide) as a Central Bioactive Sphingolipid Metabolite

This compound, commonly known as C2-Ceramide, is a pivotal molecule in the study of sphingolipid biology. ontosight.aiontosight.ai It is a synthetic, cell-permeable analog of naturally occurring ceramides, characterized by a short-chain (C2) acetyl group attached to the sphingosine backbone instead of a long-chain fatty acid. ontosight.aicaymanchem.com This structural modification makes C2-Ceramide more water-soluble and easier to use in experimental settings, allowing researchers to probe the multifaceted roles of ceramides in cellular processes. ontosight.ai

As a bioactive metabolite, C2-Ceramide mimics many of the biological activities of its endogenous, long-chain counterparts. caymanchem.com It is widely recognized for its ability to act as a second messenger in various signaling cascades. nih.gov Research has demonstrated that C2-Ceramide is a potent regulator of fundamental cellular activities:

Induction of Apoptosis: C2-Ceramide is a well-documented inducer of programmed cell death in numerous cell types, including cancer cells. ontosight.aicaymanchem.com It can trigger apoptotic pathways by modulating signaling cascades, such as activating protein phosphatases and disrupting mitochondrial function. ontosight.aimedchemexpress.com

Cell Growth and Differentiation: The molecule plays a significant role in modulating cell growth and differentiation. ontosight.ai For instance, it has been shown to induce differentiation in HL-60 leukemia cells. caymanchem.com

Signal Transduction: C2-Ceramide influences cellular signaling by activating specific protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). caymanchem.commedchemexpress.com It can also inhibit certain pathways, like the mitochondrial respiratory chain. caymanchem.commedchemexpress.com

Cell Cycle Arrest: It can inhibit cell growth by inducing cell cycle arrest, typically in the G0/G1 phase. medchemexpress.commedchemexpress.com

The utility of C2-Ceramide as a research tool has provided invaluable insights into the complex biology of ceramides. ontosight.ai By studying its effects, scientists have been able to elucidate the mechanisms through which ceramides exert their influence on cell fate, contributing significantly to our understanding of diseases characterized by dysregulated apoptosis and cell proliferation, such as cancer. ontosight.aiontosight.ai

Table 2: Selected Research Findings on the Biological Effects of C2-Ceramide

Biological Process Finding Cell Type/System
Apoptosis Induces programmed cell death. caymanchem.com Various, including cancer cells. ontosight.aiwiley.com
Cell Differentiation Induces differentiation. caymanchem.com HL-60 cells. caymanchem.com
Enzyme Activation Activates Protein Phosphatase 1 (PP1) and 2A (PP2A). caymanchem.commedchemexpress.com In vitro/cellular systems. caymanchem.com
Mitochondrial Function Inhibits the mitochondrial respiratory chain complex III. medchemexpress.com Isolated mitochondria/cells. medchemexpress.com
Calcium Signaling Inhibits agonist-induced calcium influx. nih.gov Neutrophils. nih.gov
Cell Viability Decreases cell viability at higher concentrations. wiley.com Colon, prostate, ovarian, and leukemia cancer cell lines. wiley.com

Historical Perspective on the Discovery and Early Research of this compound and Related Sphingoid Bases

The history of sphingolipids dates back to the late 19th century. In the 1870s and 1880s, physician and biochemist Johann Ludwig Wilhelm Thudichum conducted pioneering work on the chemical composition of the brain. nih.govbiocrates.com Through fractional crystallization of brain extracts, he isolated a class of lipids that were chemically distinct from the more familiar glycerolipids. nih.gov Struck by their complex and puzzling nature, Thudichum named them "sphingolipids" after the mythological Greek Sphinx, which posed riddles to travelers. wikipedia.orgnih.govembopress.org

For nearly a century after their discovery, sphingolipids were largely regarded as inert, structural components of cell membranes. nih.gov The fundamental backbone of these lipids, the sphingoid base, was a subject of intense structural investigation. In 1884, Thudichum first described "sphingosin". nih.gov However, its correct chemical structure as (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol was not fully elucidated until 1947 by the work of Herbert E. Carter and his colleagues. nih.govresearchgate.net Carter also proposed the term "sphingolipides" to categorize all lipids derived from this sphingosine backbone. nih.govresearchgate.net

The perception of sphingolipids began to shift dramatically in the mid-1980s. nih.gov Research during this period revealed that sphingolipid metabolites, particularly ceramide and sphingosine, were not merely structural building blocks but were in fact bioactive molecules that played crucial roles in regulating cellular processes. nih.govfrontiersin.org This paradigm shift was spurred by discoveries showing that ceramides could act as lipid mediators and second messengers, influencing cell differentiation, growth inhibition, and apoptosis. nih.gov

The development of synthetic, cell-permeable ceramide analogs like this compound (C2-Ceramide) was a critical advancement in the field. These tools allowed researchers to directly introduce ceramides into cells and observe their effects, overcoming the challenges posed by the insolubility of natural long-chain ceramides. ontosight.ai This led to a rapid expansion of knowledge about ceramide-mediated signaling pathways and solidified the role of sphingolipids as central players in cell biology. ontosight.aiontosight.ai

Properties

Molecular Formula

C20H39NO3

Molecular Weight

342

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C2:0-L-erythro-Ceramide

Origin of Product

United States

Biosynthesis and Metabolic Pathways of N Acetyl L Erythro Sphingosine

The primary route for the formation of N-Acetyl-L-erythro-sphingosine is the de novo sphingolipid biosynthesis pathway, a multi-step process that begins with simple precursors and culminates in the creation of this complex lipid.

De Novo Sphingolipid Biosynthesis Pathway and its Precursors

The de novo synthesis of sphingolipids is initiated in the endoplasmic reticulum from non-sphingolipid precursors. nih.gov This fundamental pathway is responsible for generating the basic sphingoid backbone that is the foundation of all sphingolipids. nih.gov

The initial and rate-limiting step of this pathway is the condensation of the amino acid L-serine and the fatty acid palmitoyl-CoA. nih.govnih.gov This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govnih.gov

Serine Palmitoyltransferase-Mediated Initial Condensation

Serine palmitoyltransferase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, orchestrates the crucial first step in sphingolipid biosynthesis. wikipedia.orgresearchgate.net It facilitates a Claisen-like condensation between L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine. nih.govwikipedia.org In mammals, SPT is a heterodimer composed of two main subunits, SPTLC1 and SPTLC2 (or SPTLC3), which are anchored to the endoplasmic reticulum membrane. nih.govwikipedia.orgresearchgate.net The catalytic activity resides in the LCB2 subunit, while LCB1 is essential for the enzyme's synthesis and stability. wikipedia.org

The reaction mechanism involves the formation of a Schiff base between PLP and L-serine, followed by deprotonation and nucleophilic attack on the thioester of palmitoyl-CoA. wikipedia.orgnih.gov Subsequent decarboxylation releases the product, 3-ketodihydrosphingosine. wikipedia.org

Reduction of 3-Ketosphinganine and Acylation of Dihydrosphingosine to Dihydroceramide

Following its synthesis, 3-ketosphinganine is rapidly reduced to dihydrosphingosine (also known as sphinganine) by the enzyme 3-ketodihydrosphingosine reductase (KDSR). frontiersin.orgnih.govwikipedia.org This reaction requires NADPH as a cofactor to reduce the keto group at the C3 position to a hydroxyl group. frontiersin.orgyoutube.com

The subsequent step involves the acylation of dihydrosphingosine to form dihydroceramide. researchgate.netnih.gov This N-acylation is catalyzed by a family of enzymes known as (dihydro)ceramide synthases (CerS). researchgate.netmdpi.com There are six distinct CerS isoforms in mammals, each exhibiting specificity for fatty acyl-CoAs of different chain lengths, which contributes to the diversity of dihydroceramide species. mdpi.commetabolon.com

Desaturation of Dihydroceramide to Ceramide and Subsequent N-Acetylation Mechanisms

The final step in the de novo synthesis of ceramide (this compound) is the introduction of a trans double bond between carbons 4 and 5 of the sphingoid backbone of dihydroceramide. nih.govwikipedia.orgresearchgate.net This desaturation reaction is catalyzed by the enzyme dihydroceramide desaturase (DEGS). nih.govwikipedia.orgnih.gov This step is critical as it converts the biologically less active dihydroceramide into the bioactive ceramide. researchgate.net

The term "N-Acetylation" in the context of this compound refers to the amide bond formation between the amino group of the sphingosine (B13886) backbone and a fatty acid. This crucial acylation step, as described in the previous section, is mediated by ceramide synthases. The "acetyl" part of the name can be a general term for the acyl group, which in reality can be a fatty acid of varying chain lengths. The process of transferring an acetyl group specifically is a type of acylation. creative-proteomics.com

StepPrecursor(s)EnzymeProductCellular Location
1. CondensationL-serine, Palmitoyl-CoASerine Palmitoyltransferase (SPT)3-KetodihydrosphingosineEndoplasmic Reticulum
2. Reduction3-Ketodihydrosphingosine3-Ketodihydrosphingosine Reductase (KDSR)Dihydrosphingosine (Sphinganine)Endoplasmic Reticulum
3. AcylationDihydrosphingosine, Fatty Acyl-CoA(Dihydro)ceramide Synthase (CerS)DihydroceramideEndoplasmic Reticulum
4. DesaturationDihydroceramideDihydroceramide Desaturase (DEGS)Ceramide (this compound)Endoplasmic Reticulum

Catabolism and Interconversion of Sphingolipid Metabolites

This compound is not a static endpoint but is subject to further metabolic conversions, playing a dynamic role in cellular signaling and lipid homeostasis.

Enzymatic Hydrolysis of Ceramide to Sphingosine by Ceramidase Activity

The primary catabolic pathway for ceramide involves its hydrolysis into sphingosine and a free fatty acid. researchgate.netnih.govnih.gov This reaction is catalyzed by a class of enzymes called ceramidases. nih.govmdpi.commdpi.com There are several types of ceramidases, classified based on their optimal pH: acid, neutral, and alkaline ceramidases. mdpi.commdpi.com These enzymes are located in different cellular compartments and play distinct roles in regulating the cellular levels of ceramide and sphingosine. nih.govmdpi.com The enzymatic cleavage of the N-acyl linkage is a critical control point in sphingolipid metabolism. nih.gov

Ceramidase TypeOptimal pHCellular Location
Acid CeramidaseAcidicLysosomes
Neutral CeramidaseNeutralPlasma membrane, Golgi, Mitochondria
Alkaline CeramidaseAlkalineEndoplasmic Reticulum, Golgi

Role of this compound in the Sphingosine-1-Phosphate Pathway

The sphingosine generated from the hydrolysis of this compound is a key precursor in the sphingosine-1-phosphate (S1P) signaling pathway. researchgate.netencyclopedia.pubencyclopedia.pub Sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form the potent signaling molecule S1P. nih.govnih.gov

This compound and S1P often have opposing effects on cellular processes, with ceramide generally being pro-apoptotic and S1P promoting cell survival and proliferation. frontiersin.orgnih.gov Therefore, the balance between the levels of ceramide, sphingosine, and S1P, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate. mdpi.com The catabolism of this compound to sphingosine directly fuels the production of S1P, highlighting its integral role in this critical signaling cascade that influences a wide range of physiological and pathological processes, including inflammation, cancer, and cardiovascular disease. nih.govnih.gov

Regulatory Mechanisms Governing this compound Homeostasis

The cellular concentration of this compound, a member of the ceramide family, is meticulously maintained through a complex network of regulatory mechanisms. This tight regulation is crucial as ceramides (B1148491) are central signaling molecules involved in critical cellular processes, including apoptosis, cell cycle arrest, and proliferation. creative-proteomics.comnih.gov The primary control points for ceramide homeostasis are the enzymes responsible for its synthesis and degradation, which are themselves subject to intricate transcriptional and post-translational modifications. Furthermore, the balance between ceramide and its metabolic counterpart, sphingosine-1-phosphate (S1P), known as the sphingolipid rheostat, provides another layer of dynamic regulation. researchgate.netresearchgate.net

Transcriptional and Post-Translational Control of Related Enzymes

The enzymes involved in the metabolic pathways of this compound are regulated at multiple levels to ensure a rapid and precise response to cellular needs and external stimuli. This regulation occurs at both the transcriptional and post-translational levels, affecting the amount and activity of these critical enzymes. nih.govnih.gov

Transcriptional Regulation:

The expression of genes encoding for enzymes in the ceramide metabolic pathway is a key regulatory point. For instance, the transcription of ceramide synthase (CerS) genes, which catalyze the N-acylation of the sphingoid base to form ceramide, can be influenced by various factors. nih.gov Studies have shown that inflammatory signals, such as lipopolysaccharides (LPS), can increase the transcript levels of nearly all enzymes involved in the de novo ceramide synthesis pathway via the NF-κB signaling pathway. nih.gov

Some ceramide synthases themselves have been identified as having a dual role, acting not only as enzymes but also as transcriptional regulators. For example, the Drosophila CerS Schlank and its mammalian homolog CerS2 contain a homeodomain that can bind to promoter regions of genes involved in lipid metabolism, thereby adapting gene expression to the cell's energy requirements. nih.govmanchester.ac.uk This suggests a feedback mechanism where the enzyme can directly influence the expression of genes related to its metabolic context.

Post-Translational Control:

Post-translational modifications provide a more immediate mechanism for regulating enzyme activity. These modifications can include phosphorylation, proteolytic cleavage, and allosteric regulation.

Phosphorylation: Several ceramide synthase isoforms, including CerS2, CerS4, CerS5, and CerS6, are known to be phosphorylated by casein kinase 2 (CK2), which enhances their enzymatic activity. nih.gov Sphingosine kinases (SphKs), the enzymes that phosphorylate sphingosine to form S1P, are also subject to extensive post-translational regulation, including phosphorylation, which can alter their activity and subcellular localization. nih.gov

Proteolytic Degradation: The stability of enzymes in the ceramide pathway can also be regulated. For instance, proteolytic degradation of CerS1 has been observed as a mechanism to control its levels and, consequently, the production of specific ceramide species. nih.gov

The table below summarizes the regulatory mechanisms for key enzymes involved in this compound homeostasis.

EnzymeRegulatory MechanismEffect on EnzymeReference
Ceramide Synthases (CerS) Transcriptional control by factors like NF-κBIncreased or decreased gene expression nih.gov
Dual function as transcriptional regulators (e.g., CerS2)Regulation of lipid metabolism genes nih.govmanchester.ac.uk
Phosphorylation by Casein Kinase 2 (CK2)Enhanced enzymatic activity nih.gov
Proteolytic degradation (e.g., CerS1)Decreased enzyme levels nih.gov
Sphingosine Kinases (SphK) Post-translational modifications (e.g., phosphorylation)Altered activity and localization nih.gov

Dynamic Equilibrium and Cross-Regulation within the Sphingolipid Rheostat

The concept of the "sphingolipid rheostat" is central to understanding the regulation of this compound homeostasis. This rheostat refers to the dynamic and tightly regulated balance between the levels of pro-apoptotic ceramides, including this compound, and pro-survival sphingosine-1-phosphate (S1P). researchgate.netresearchgate.net The relative concentrations of these two bioactive lipids can determine a cell's fate, pushing it towards either survival and proliferation or apoptosis and growth arrest. nih.govnih.gov

The key enzymes that control this balance are ceramidases, which hydrolyze ceramide to sphingosine, and sphingosine kinases (SphKs), which phosphorylate sphingosine to produce S1P. biologists.comresearchgate.net Conversely, S1P can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase, thus providing multiple points of control over the rheostat. biologists.commdpi.com

Cross-Regulation:

There is significant cross-regulation between the ceramide and S1P signaling pathways. For example, the generation of ceramide at the plasma membrane can lead to the dephosphorylation and inactivation of ERM proteins (ezrin/radixin/moesin), which are involved in linking the cytoskeleton to the plasma membrane. nih.gov Conversely, the formation of S1P can counteract this effect, leading to the phosphorylation and activation of ERM proteins. nih.gov

Furthermore, some cellular responses to ceramide are actually mediated through its conversion to S1P. For instance, the induction of COX-2 by ceramide in certain cell types requires the activity of SphK1, indicating that the signal is transduced through the formation of S1P. biologists.com This highlights the intricate interplay and metabolic connection between these two signaling molecules.

The balance of the sphingolipid rheostat is also influenced by cellular stress signals. Reactive oxygen species (ROS), for example, can modulate sphingolipid metabolism by activating ceramide-producing enzymes and inhibiting the production of S1P, thereby shifting the balance towards apoptosis. nih.gov

The following table outlines the key components and opposing effects within the sphingolipid rheostat.

Bioactive LipidKey Generating EnzymesKey Catabolizing EnzymesPrimary Cellular OutcomeReference
Ceramide (e.g., this compound) Ceramide Synthases (CerS), Sphingomyelinases (SMases)Ceramidase (CDase), Ceramide Kinase (CERK)Pro-apoptotic, Anti-proliferative nih.govnih.gov
Sphingosine-1-Phosphate (S1P) Sphingosine Kinases (SphK1, SphK2)S1P Phosphatases (SPP), S1P Lyase (SPL)Pro-survival, Pro-proliferative researchgate.netnih.gov

Biological Roles in Disease Pathogenesis: Insights from Pre Clinical Models

N-Acetyl-L-erythro-sphingosine in Cancer Research Models

In the realm of cancer research, this compound has been widely investigated for its potential as an anti-neoplastic agent. Studies utilizing various cancer cell lines have demonstrated its ability to impede cancer progression through several mechanisms.

This compound has been shown to exert anti-proliferative and apoptosis-inducing effects across a range of cancer cell types. In human breast epithelial cells, it inhibits the proliferation of normal stem cells, normal differentiated cells, and tumorigenic cells with similar potency nih.govnih.gov. This compound is capable of inducing apoptosis in various human cancer cell lines, including those of hematopoietic and carcinoma origin elsevierpure.com. For instance, in human neuroepithelioma CHP-100 cells, this compound was observed to induce apoptosis, although it was found to be less cytotoxic than N-hexanoylsphingosine (C6-ceramide) at equimolar concentrations nih.gov. The apoptotic effect in these cells was associated with the inhibition of caspase-9 nih.gov. Furthermore, apoptosis induced by this compound in some cancer cell lines can be inhibited by protease inhibitors elsevierpure.com.

Table 1: Effects of this compound on Cancer Cell Lines
Cell Line TypeObserved EffectReferences
Human Breast Epithelial Cells (Normal Stem, Differentiated, and Tumorigenic)Inhibition of proliferation nih.govnih.gov
MCF7 Breast Cancer CellsInhibition of proliferation nih.gov
Human Neuroepithelioma CHP-100 CellsInduction of apoptosis nih.gov
Human Leukemic Cell Lines (CMK-7, HL60, U937)Induction of apoptosis elsevierpure.com
Human Colonic Carcinoma Cells (HT29, HRT18, MKN74, COLO205)Weak or no induction of apoptosis compared to other sphingolipids elsevierpure.com

The role of this compound in the context of cancer stem cells (CSCs) and neoplastic transformation is multifaceted. While it effectively inhibits the proliferation of normal breast stem cells (Type I HBECs) and tumorigenic cells, it also inhibits the proliferation of normal differentiated breast cells (Type II HBECs) nih.govnih.gov. This lack of selectivity for cancer and stem cells over differentiated cells suggests it may not be an ideal agent for cancer prevention or therapy nih.govnih.gov. Unlike sphingosine (B13886), this compound does not induce the differentiation of normal stem cells into differentiated cells, a process that could reduce the pool of cells susceptible to neoplastic transformation nih.govnih.gov. The reconfiguration of sphingolipid metabolism is a recognized hallmark of oncogenic transformation, where the balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate is often dysregulated nih.gov.

Telomerase is an enzyme that is expressed in the vast majority of cancer cells and contributes to their immortal phenotype nih.gov. The inhibition of telomerase activity is a key strategy in cancer therapy. While the direct effects of this compound on telomerase activity are not as extensively documented as for other sphingolipids, studies have shown that the inhibition of breast tumorigenic cell proliferation by sphingosine is associated with the inhibition of telomerase activity nih.gov. Given that this compound is a ceramide analog and that ceramide is a precursor to sphingosine, it is plausible that it could indirectly influence telomerase activity through metabolic conversion, though direct evidence is limited. It is established that telomerase activity is modulated throughout the cell cycle, with the highest activity in the S phase and near absence in the G2/M phase nih.gov.

Contributions to Inflammatory and Immune Responses

This compound has also been implicated in the modulation of inflammatory and immune pathways, particularly in the context of neuroinflammation and cytokine production.

Sphingolipids and their metabolic intermediates are increasingly recognized as critical signaling molecules in the central nervous system (CNS) and are involved in a variety of neuroinflammatory and neurodegenerative disorders mdpi.comnih.govkoreascience.kr. N-acetyl sphingosine (N-AS), an intermediate in sphingosine metabolism, has been shown to directly regulate microglial phagocytic activity mdpi.com. It achieves this by acetylating cyclooxygenase-2 (COX-2) at serine 565, a process that can lead to the production of specialized pro-resolving mediators (SPMs) that help to resolve neuroinflammation mdpi.comkoreascience.kr. A deficiency in acetyl-CoA in microglia can lead to reduced N-AS synthesis, lower COX-2 acetylation, and consequently, impaired resolution of neuroinflammation mdpi.com. This highlights the potential of targeting sphingolipid metabolism as a therapeutic strategy for neuroinflammatory conditions nih.govnih.gov.

The effects of this compound on cytokine production appear to be context-dependent. In a study using human gestational tissues, this compound stimulated the production of prostaglandin E2 (PGE2) in choriodecidual, placental, and amnion cells. However, it did not stimulate the production of the pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8) uq.edu.au. This suggests a specific role in modulating prostaglandin synthesis rather than a general pro-inflammatory effect in these tissues. In contrast, other sphingolipids like sphingosine-1-phosphate (S1P) are known to play a significant role in immune cell trafficking and can influence the secretion of various cytokines, such as tumor necrosis factor-alpha (TNF-α), IL-12, and IL-10, by dendritic cells nih.gov. While direct and extensive data on this compound's broad impact on various immune cell functions and cytokine profiles is still emerging, its role as a ceramide analog places it within the complex network of sphingolipid-mediated immune regulation.

Table 2: Modulation of Inflammatory Mediators by this compound
Tissue/Cell TypeMediatorEffectReferences
Human Gestational Tissues (choriodecidual, placental, amnion cells)Prostaglandin E2 (PGE2)Stimulated production uq.edu.au
Human Gestational Tissues (choriodecidual, placental, amnion cells)Interleukin-6 (IL-6)No stimulation uq.edu.au
Human Gestational Tissues (choriodecidual, placental, amnion cells)Interleukin-8 (IL-8)No stimulation uq.edu.au
MicrogliaCyclooxygenase-2 (COX-2) AcetylationInduces acetylation, leading to production of specialized pro-resolving mediators mdpi.com

Role in Cardiometabolic Dysregulation in Animal Models

This compound, a bioactive sphingolipid, has been implicated in the pathogenesis of cardiometabolic dysregulation in various pre-clinical animal models. As a cell-permeable, short-chain ceramide analog, it is often used experimentally to investigate the cellular mechanisms by which ceramides contribute to cardiovascular and metabolic diseases. Studies in animal models of obesity, diabetes, and atherosclerosis have demonstrated that accumulation of ceramides is correlated with the development of these conditions. frontiersin.orgahajournals.orgnih.govnih.gov

Influence on Vascular Tone and Vasorelaxation Pathways

This compound has been shown to directly impact vascular function in animal models. In studies using mice, it produces a concentration-dependent impairment of vasorelaxation in response to endothelium-dependent agonists. This suggests a role in promoting endothelial dysfunction, a key initiating event in atherosclerosis. The broader family of ceramides, of which this compound is a member, is involved in signaling pathways that regulate vascular tone. ahajournals.org They are produced in vascular tissues in response to stimuli like hyperglycemia and inflammatory cytokines. ahajournals.org

The metabolic products of ceramides, such as sphingosine-1-phosphate (S1P), are also potent regulators of vascular tone. S1P can elicit both vasorelaxation and vasoconstriction depending on the specific receptors and signaling pathways activated in endothelial and vascular smooth muscle cells. frontiersin.org While S1P often promotes nitric oxide (NO)-induced vasodilation in healthy vessels, an accumulation of ceramides can disrupt this signaling, contributing to the impaired vascular function seen in cardiometabolic diseases. frontiersin.orgahajournals.org

Table 1: Effects of this compound on Vascular Function in Animal Models
Animal ModelObserved EffectImplicated PathwayReference Finding
MouseImpaired vasorelaxationEndothelium-dependent pathwaysConcentration-dependent impairment of vasorelaxation in response to acetylcholine.
RatContributes to endothelial dysfunctionCeramide accumulation linked to reduced NO bioavailabilityInhibition of ceramide synthesis has been shown to be beneficial for reducing endothelial dysfunction.

Interplay with Lipid Metabolism in Experimental Pathophysiology

Ceramides are central hubs in sphingolipid metabolism and are deeply intertwined with broader lipid and glucose metabolic pathways. nih.gov In animal models of diet-induced obesity and metabolic syndrome, elevated levels of ceramides in tissues like the liver, adipose tissue, and skeletal muscle are strongly correlated with insulin resistance and hepatic steatosis. nih.govnih.gov Studies using C2C12 myotubes, a mouse muscle cell line, show that this compound treatment increases the levels of endogenous long-chain ceramides such as C16:0 and C18:0 ceramides, which are known to have a significant metabolic impact. nih.govnih.gov

This conversion suggests that even short-chain ceramides can contribute to the pool of more complex, "physiological" ceramides that mediate lipotoxicity. nih.gov In mouse models, inhibiting the de novo synthesis of ceramides can protect against high-fat diet-induced hepatic steatosis and improve insulin sensitivity. cell.com Conversely, inducing the degradation of ceramides in the liver or adipose tissue of mice also prevents steatosis and systemic insulin resistance. cell.com These findings underscore the causal role of ceramide accumulation in metabolic dysfunction. Furthermore, in cultured cardiomyocytes, this compound was found to alter mitochondrial membrane potential and cause mitochondrial fragmentation, leading to apoptosis, which is a feature of diabetic cardiomyopathy. frontiersin.org

Table 2: Role of this compound in Experimental Lipid Metabolism
Experimental ModelKey FindingMetabolic Consequence
High-Fat Diet Fed MiceIncreased ceramide levels in liver and adipose tissue.Correlated with insulin resistance and hepatic steatosis. nih.govcell.com
C2C12 Muscle Cells (Mouse)Treatment increases endogenous long-chain ceramides. nih.govContributes to cellular lipotoxicity and impaired insulin signaling. nih.gov
Cultured Cardiomyocytes (Rat)Induces mitochondrial dysfunction and apoptosis. frontiersin.orgImplicated in the pathogenesis of diabetic cardiomyopathy. frontiersin.org

Emerging Roles in Other Disease Models (e.g., neurodegeneration, metabolic disorders)

Beyond cardiometabolic disease, this compound and ceramide metabolism are increasingly recognized for their roles in other pathologies, particularly neurodegenerative and broader metabolic disorders.

In the context of neurodegeneration, ceramides are potent mediators of cell death and stress signaling in the central nervous system. nih.gov Experimental studies have shown that this compound can induce apoptosis in cultured neurons and oligodendrocytes. nih.gov In animal models relevant to Alzheimer's disease, elevated ceramide levels have been shown to promote the biogenesis of amyloid-beta (Aβ). nih.gov Conversely, in a mouse model of Parkinson's disease, treatment with this compound was found to attenuate the neurotoxic effects of α-synuclein oligomers and protect dopaminergic neurons, suggesting a complex, context-dependent role. This protective effect was associated with an upregulation of protein phosphatase 2A activity. The compound N-acetyl sphingosine (N-AS), an intermediate in sphingosine metabolism, has also been identified as a novel player in CNS physiology, with its levels being altered in Alzheimer's disease. nih.govnih.gov

In broader metabolic disorders, ceramides are considered key drivers of pathology. nih.govnih.gov Their accumulation is a hallmark of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH) in both human patients and animal models. nih.gov Studies in obese mice have demonstrated that reducing ceramide synthesis through genetic or pharmacological means can ameliorate high-fat diet-induced metabolic dysfunction. nih.gov Ceramides contribute to the homeostatic control of lipid metabolism by modulating the uptake, storage, and oxidation of fatty acids in key metabolic tissues. nih.gov Their dysregulation promotes endoplasmic reticulum stress and inflammation, further exacerbating metabolic disease. nih.gov

Table 3: Summary of this compound Effects in Other Disease Models
Disease Model TypeSpecific ModelObserved Role/Effect of this compound
NeurodegenerationAlzheimer's Disease (in vitro/in vivo)Promotes amyloid-beta (Aβ) biogenesis; induces neuronal apoptosis. nih.govnih.gov
Parkinson's Disease (Mouse)Protects dopaminergic neurons from α-synuclein toxicity.
Metabolic DisordersDiet-Induced Obesity (Mouse)Accumulation in tissues leads to insulin resistance and inflammation. nih.govnih.gov
NAFLD/NASH (Rodent Models)Drives progression of hepatic steatosis, inflammation, and ER stress. nih.gov

Future Directions and Translational Research Perspectives for N Acetyl L Erythro Sphingosine

Discovery of Novel Downstream Effectors and Uncharacterized Signaling Pathways

While several downstream effectors of N-Acetyl-L-erythro-sphingosine have been identified, a complete understanding of its signaling network remains elusive. The discovery of novel downstream effectors and the characterization of yet unknown signaling pathways are critical for a comprehensive appreciation of its cellular functions.

Known signaling pathways initiated by this compound often involve the regulation of protein phosphatases and kinases. For instance, it is known to activate protein phosphatase 2A (PP2A), which can subsequently dephosphorylate and modulate the activity of proteins such as Bcl2, playing a role in apoptosis. nih.gov Furthermore, studies have implicated the Rac-dependent signaling pathway in mediating the effects of C2-ceramide on c-fos serum response element (SRE) activation. nih.gov This pathway involves the subsequent activation of cytosolic phospholipase A2 (cPLA2), highlighting a critical signaling cascade to the nucleus. nih.gov

However, many aspects of its signaling are still not fully understood. Future research should focus on identifying new protein and lipid interactors of this compound. Advanced proteomic and lipidomic approaches can be employed to screen for novel binding partners in a high-throughput manner. Unraveling these new connections will likely reveal uncharacterized signaling cascades and provide a more detailed map of its cellular influence. For example, while its role in modulating Rac1/2 and RhoA GTPases in neutrophils is acknowledged, the precise molecular mechanisms and the full spectrum of downstream consequences are yet to be fully elucidated. nih.gov

Table 1: Known Downstream Effectors of this compound

Effector ProteinCellular ProcessResearch Finding
Protein Phosphatase 2A (PP2A) ApoptosisThis compound activates PP2A, leading to the dephosphorylation of Bcl2. nih.gov
Rac1 Gene ExpressionEssential for the signaling cascade of ceramide to the nucleus, specifically for c-fos SRE activation. nih.gov
Cytosolic Phospholipase A2 (cPLA2) Inflammation, Gene ExpressionActs as a downstream mediator of Rac in the ceramide-signaling pathway, critical for SRE activation. nih.gov
Raf-1 Cell Proliferation/DifferentiationCeramide can modulate the interaction between Raf-1 and its scaffolding protein, KSR. nih.gov
Cathepsin D ApoptosisIdentified as a ceramide-binding protein. nih.gov

Detailed Elucidation of Structure-Activity Relationships and Stereochemical Specificity

The biological activity of ceramide analogs is highly dependent on their chemical structure, including acyl chain length, the presence of double bonds, and stereochemistry. A detailed understanding of these structure-activity relationships (SAR) is crucial for the design of more potent and specific modulators of ceramide signaling.

The stereochemistry of the sphingoid base is a critical determinant of biological activity. The natural D-erythro configuration is essential for the proper barrier function of ceramides (B1148491) in the skin. nih.gov Studies using synthetic ceramide analogs have shown that alterations in stereochemistry can significantly impact their effects on membrane properties and permeability. For instance, inversion of the C-3 configuration in CerNS and CerNdS leads to changes in membrane organization and can increase membrane permeability. nih.gov Similarly, the closely related C2-dihydroceramide, which lacks the 4,5-trans double bond, is often found to be inactive in inducing apoptosis, highlighting the importance of this structural feature.

Future SAR studies should systematically explore the effects of modifications at various positions of the this compound molecule. This includes synthesizing and testing analogs with altered acyl chain lengths, modifications to the sphingoid backbone, and different stereochemical configurations. nih.gov Such studies will not only provide a deeper understanding of the molecular basis of its activity but also guide the development of novel therapeutic agents with improved specificity and efficacy.

Development of Advanced Biosensors and Imaging Probes for Live-Cell Studies

Visualizing the subcellular localization and dynamics of this compound in living cells is essential for understanding its function in different cellular compartments. While fluorescently labeled ceramide analogs have been developed, there is a need for more advanced biosensors and imaging probes.

Current approaches often utilize ceramides tagged with fluorescent dyes such as BODIPY and COUPY. ub.edu These probes have been instrumental in revealing the accumulation of ceramides in specific organelles, including the Golgi apparatus, lysosomes, and endosomes. ub.edu However, the bulky nature of these fluorescent tags can potentially alter the biological activity and subcellular distribution of the ceramide analog. acs.org

The development of novel biosensors could overcome some of these limitations. One promising approach is the use of ceramide-binding proteins or protein domains as probes. nih.gov These protein-based biosensors could offer higher specificity and less perturbation of the native ceramide's behavior. Additionally, the advancement of super-resolution imaging techniques combined with optimized fluorescent probes will allow for the visualization of ceramide dynamics at the nanoscale, providing unprecedented insights into its role in membrane microdomains and signaling platforms. acs.orgmdpi.com The development of RNA-based fluorescent biosensors also presents a novel avenue for imaging small molecules in live cells, a technology that could potentially be adapted for ceramides. nih.gov

Table 2: Current and Future Approaches for Live-Cell Imaging of Ceramides

Imaging ApproachDescriptionAdvantagesLimitations
Fluorescently Labeled Ceramides Synthetic ceramides conjugated to fluorescent dyes (e.g., BODIPY, NBD). ub.edulumiprobe.comAllows for direct visualization of ceramide distribution in live cells.The fluorescent tag may alter the molecule's properties and localization. acs.org
Protein-Based Biosensors Utilizing ceramide-binding domains of proteins fused to fluorescent reporters. nih.govPotentially higher specificity and less perturbation of ceramide function.Limited availability of well-characterized ceramide-binding domains suitable for biosensor development. nih.gov
Advanced Microscopy Techniques Super-resolution microscopy (e.g., STED, PALM, STORM) and fluorescence lifetime imaging (FLIM). nih.govEnables visualization at the nanoscale and provides information about the molecular environment.Requires specialized equipment and expertise.

Integration of this compound Research with Systems Biology and Multi-Omics Approaches

To fully comprehend the complex role of this compound in cellular physiology and pathophysiology, it is imperative to integrate research findings with systems biology and multi-omics approaches. These strategies allow for a holistic view of the cellular response to changes in ceramide levels, moving beyond linear signaling pathways to complex network interactions.

Multi-omics studies, encompassing lipidomics, proteomics, and transcriptomics, can provide a comprehensive snapshot of the molecular changes induced by this compound. johnshopkins.edunih.gov For example, lipidomic analysis can reveal alterations in the entire sphingolipidome and other lipid classes, while proteomics can identify changes in protein expression and post-translational modifications. Transcriptomic analysis can further elucidate the downstream effects on gene expression. Integrating these datasets can help to construct detailed models of the cellular networks regulated by ceramide. mdpi.com

Systems biology approaches can then be used to model and simulate these complex biological systems. mdpi.com By creating computational models of sphingolipid metabolism and signaling, researchers can predict how perturbations in this compound levels will affect the entire cellular system. nih.gov This approach has been successfully applied to understand the role of sphingolipids in various diseases, including Alzheimer's disease and type 2 diabetes. johnshopkins.edufrontiersin.org Applying these powerful methodologies to this compound research will undoubtedly uncover novel functions and regulatory mechanisms.

Pre-Clinical Exploration of Mechanistic Therapeutic Strategies based on this compound Modulation

The central role of ceramide in processes such as apoptosis and cell growth arrest makes it an attractive target for therapeutic intervention, particularly in cancer. nih.govresearchgate.net Pre-clinical studies are actively exploring various strategies to modulate ceramide levels for therapeutic benefit.

One major approach involves the development of drugs that increase intracellular ceramide levels to induce apoptosis in cancer cells. nih.gov This can be achieved through the use of ceramide analogs, inhibitors of ceramide-metabolizing enzymes like ceramidases, or agents that stimulate endogenous ceramide production. nih.gov For instance, the ceramidase inhibitor B13 has shown promise in selectively inducing apoptosis in tumor cells. nih.gov

Conversely, in other pathological contexts, reducing ceramide levels may be beneficial. The balance between ceramide and its metabolite, sphingosine-1-phosphate (S1P), is critical in determining cell fate. nih.gov Therapeutic strategies aimed at modulating the activity of sphingosine (B13886) kinases or S1P receptors are being investigated for a variety of conditions, including autoimmune diseases and cancer. nih.govnih.govnih.gov The development of specific antagonists for S1P receptors, for example, represents a promising therapeutic avenue. nih.gov

Future pre-clinical research should focus on developing more targeted and cell-type-specific strategies for modulating this compound signaling. This will require a deeper understanding of the context-dependent roles of ceramide in different tissues and disease states.

Table 3: Pre-Clinical Therapeutic Strategies Involving Ceramide Modulation

Therapeutic StrategyMechanism of ActionPotential Application
Ceramide Analogs Mimic the effects of endogenous ceramide to induce apoptosis or other cellular responses. nih.govCancer therapy.
Ceramidase Inhibitors Block the breakdown of ceramide, leading to its accumulation and subsequent cell death. nih.govCancer therapy.
Sphingosine Kinase Inhibitors Prevent the conversion of sphingosine to S1P, thereby shifting the balance towards ceramide.Cancer, Inflammatory diseases.
S1P Receptor Modulators Antagonize or agonize S1P receptors to modulate downstream signaling pathways. nih.govnih.govAutoimmune diseases, Cancer. nih.gov

Q & A

Q. What are the standard analytical methods for characterizing the purity and structural integrity of N-Acetyl-L-erythro-sphingosine?

  • Methodological Answer : Purity assessment typically employs thin-layer chromatography (TLC) and gas chromatography (GC), with ≥98% purity as a benchmark . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for stereochemical validation (e.g., erythro configuration) and mass spectrometry (MS) for molecular weight verification . Researchers should cross-reference spectral data with synthetic standards and report retention factors (Rf) in TLC.

Q. How should solubility properties of this compound be optimized for in vitro studies?

  • Methodological Answer : The compound is soluble in chloroform, ethanol, methanol, DMSO, and DMF (up to 5 mg/mL) . For cell-based assays, prepare stock solutions in ethanol or DMSO (≤0.1% final concentration to avoid cytotoxicity). Vortexing and brief sonication (30 sec, 25°C) enhance dissolution. Solvent controls must be included to rule out vehicle effects .

Q. What storage conditions are recommended to maintain this compound stability?

  • Methodological Answer : Store lyophilized powder at −20°C in airtight, light-protected vials. For working solutions, aliquot to avoid repeated freeze-thaw cycles. Stability tests (e.g., HPLC analysis every 3 months) are advised to monitor degradation, particularly hydrolysis of the acetyl group .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating this compound’s role in sphingolipid metabolism?

  • Methodological Answer :
  • Variables : Include dose-response curves (1–50 µM), time-course experiments (0–48 hrs), and cell-type specificity (e.g., cancer vs. primary cells) .
  • Controls : Use inactive analogs (e.g., dihydro-sphingosine) to isolate acetyl-specific effects .
  • Validation : Combine siRNA knockdown of ceramide synthases with lipidomic profiling to trace metabolic flux .

Q. How can researchers resolve contradictions in reported apoptotic effects of this compound across cancer models?

  • Methodological Answer :
  • Standardization : Replicate studies under uniform conditions (e.g., serum-free media, matched cell passage numbers) .
  • Purity Verification : Re-analyze compound batches via LC-MS to exclude oxidation byproducts .
  • Multi-Assay Approach : Compare apoptosis markers (caspase-3/7 activation, Annexin V) with metabolic viability assays (MTT, ATP luminescence) to distinguish cytostatic vs. cytotoxic effects .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound signaling studies?

  • Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate EC50/IC50 values. For multi-group comparisons, apply ANOVA with post-hoc Tukey tests. Report confidence intervals (95%) and effect sizes to contextualize biological significance .

Q. How to design mechanistic studies differentiating direct enzyme inhibition from downstream signaling effects?

  • Methodological Answer :
  • Pharmacological Inhibition : Co-treat with kinase inhibitors (e.g., U0126 for ERK) to block downstream pathways .
  • Genetic Tools : Use CRISPR-Cas9 knockouts of candidate receptors (e.g., S1PR1) .
  • Time-Resolved Analysis : Perform phosphoproteomics at early timepoints (5–60 min) to identify primary targets .

Data Presentation Guidelines

Q. How should researchers present lipidomic data for this compound in publications?

  • Methodological Answer :
  • Tables : Include retention times, m/z ratios, and fragmentation patterns for LC-MS/MS identification .
  • Graphs : Use heatmaps for lipid species clustering and line graphs for kinetic profiles. Normalize data to internal standards (e.g., C17-sphingosine) .
  • Reproducibility : Deposit raw mass spectra in public repositories (e.g., MetaboLights) with detailed metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.